(3-Amino-2-benzylpropyl)benzene hydrochloride
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Overview
Description
(3-Amino-2-benzylpropyl)benzene hydrochloride: is a chemical compound with the molecular formula C16H20ClN It is a hydrochloride salt form of a benzene derivative, characterized by the presence of an amino group and a benzyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-benzylpropyl)benzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzene and benzyl chloride as the primary starting materials.
Alkylation: Benzene undergoes Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzylbenzene.
Amination: The benzylbenzene is then subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Amino-2-benzylpropyl)benzene hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides), Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, alkylbenzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Amino-2-benzylpropyl)benzene hydrochloride serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry:
Material Science: The compound finds applications in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Amino-2-benzylpropyl)benzene hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The amino group and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, whether in drug development, biochemical studies, or material science.
Comparison with Similar Compounds
- (3-Amino-2-phenylpropyl)benzene hydrochloride
- (3-Amino-2-methylpropyl)benzene hydrochloride
- (3-Amino-2-ethylpropyl)benzene hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the propyl chain. These variations can significantly impact the compound’s chemical reactivity, biological activity, and physical properties.
- Unique Properties: (3-Amino-2-benzylpropyl)benzene hydrochloride is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets and influence its overall chemical behavior.
Properties
IUPAC Name |
2-benzyl-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJPFKBLVAZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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